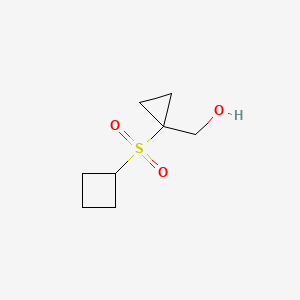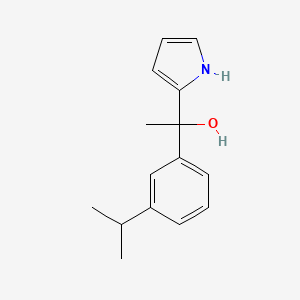
(4-(4-Nitropyridin-2-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Nitropyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenyl ring bearing a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Nitropyridin-2-yl)phenyl)methanol typically involves the nitration of 2-phenylpyridine followed by reduction and subsequent functional group transformations. One common method includes the nitration of 2-phenylpyridine to yield 4-nitro-2-phenylpyridine, which is then subjected to reduction to form the corresponding amine. The final step involves the conversion of the amine to the methanol derivative through a series of reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(4-(4-Nitropyridin-2-yl)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(4-nitropyridin-2-yl)benzaldehyde or 4-(4-nitropyridin-2-yl)benzoic acid.
Reduction: Formation of 4-(4-aminopyridin-2-yl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(4-(4-Nitropyridin-2-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of (4-(4-Nitropyridin-2-yl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure and functional groups. The nitro group and methanol group may play crucial roles in its reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
(4-(4-Nitrophenyl)pyridine): Similar structure but lacks the methanol group.
(4-(4-Aminopyridin-2-yl)phenyl)methanol: Similar structure but with an amine group instead of a nitro group.
(4-(4-Nitropyridin-2-yl)benzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
特性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
[4-(4-nitropyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10N2O3/c15-8-9-1-3-10(4-2-9)12-7-11(14(16)17)5-6-13-12/h1-7,15H,8H2 |
InChIキー |
KVVYAWAQODXOOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C2=NC=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)

![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)





![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)

![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)
![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
![7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)
